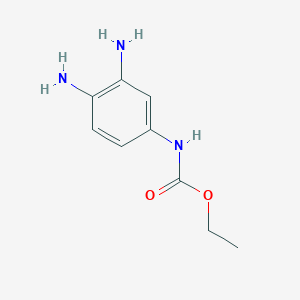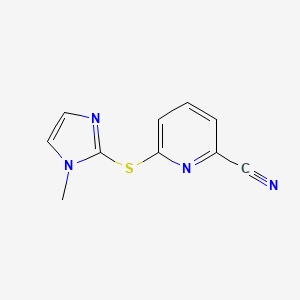
2(1H)-Pyridinone, 5-acetyl-6-ethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2(1H)-Pyridinone, 5-acetyl-6-ethyl- is a heterocyclic organic compound with a pyridinone core structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both acetyl and ethyl groups on the pyridinone ring enhances its chemical reactivity and potential biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Pyridinone, 5-acetyl-6-ethyl- can be achieved through various synthetic routes. One common method involves the condensation of ethyl acetoacetate with ethylamine, followed by cyclization and acetylation. The reaction typically requires refluxing in ethanol with a catalytic amount of acid to facilitate the cyclization process.
Industrial Production Methods
Industrial production of 2(1H)-Pyridinone, 5-acetyl-6-ethyl- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions
2(1H)-Pyridinone, 5-acetyl-6-ethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridinone derivatives.
Reduction: Reduction reactions can convert the acetyl group to an alcohol or other functional groups.
Substitution: The acetyl and ethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used for substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridinone derivatives with additional oxygen-containing functional groups, while reduction may produce alcohols or other reduced forms of the compound.
Applications De Recherche Scientifique
2(1H)-Pyridinone, 5-acetyl-6-ethyl- has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.
Medicine: It may exhibit pharmacological properties such as antimicrobial, anti-inflammatory, or anticancer activity.
Industry: The compound can be used in the development of functional materials, such as polymers and dyes.
Mécanisme D'action
The mechanism of action of 2(1H)-Pyridinone, 5-acetyl-6-ethyl- involves its interaction with specific molecular targets and pathways. The acetyl and ethyl groups on the pyridinone ring may enhance its binding affinity to enzymes or receptors, leading to modulation of biological processes. The exact molecular targets and pathways depend on the specific application and biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Acetyl-6-methyl-2(1H)-pyridinone
- 5-Acetyl-4-aminopyrimidine
- 5-Acetyl-6-methyl-4-(1,3-diphenyl-1H-pyrazol-4-yl)-3,4-dihydropyrmidin-2(1H)-thione
Uniqueness
2(1H)-Pyridinone, 5-acetyl-6-ethyl- is unique due to the presence of both acetyl and ethyl groups on the pyridinone ring, which may confer distinct chemical reactivity and biological activity compared to similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C9H11NO2 |
|---|---|
Poids moléculaire |
165.19 g/mol |
Nom IUPAC |
5-acetyl-6-ethyl-1H-pyridin-2-one |
InChI |
InChI=1S/C9H11NO2/c1-3-8-7(6(2)11)4-5-9(12)10-8/h4-5H,3H2,1-2H3,(H,10,12) |
Clé InChI |
IMEZBBSLGKURNZ-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(C=CC(=O)N1)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-[(Ethyl-methyl-amino)-methyl]-5-methyl-benzoic acid](/img/structure/B8291290.png)
![3-Tert-butyl-1-[3-(2-morpholinoethyl)phenyl]-1h-pyrazol-5-amine](/img/structure/B8291298.png)


![3a-Ethoxy-3a,4,6,6a-tetrahydrofuro[3,4-d]thiazol-2-ylamine](/img/structure/B8291315.png)






